
5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, a tert-butyl group, and a dichlorophenyl group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole intermediate.
Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Incorporation of the Dichlorophenyl Group: The dichlorophenyl group can be attached through electrophilic aromatic substitution reactions, where a dichlorobenzene derivative reacts with the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form amines or aldehydes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Amino-3-(tert-butyl)-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the dichlorophenyl group, resulting in different chemical properties and reactivity.
5-Amino-3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a single chlorine atom, leading to variations in biological activity and chemical behavior.
Uniqueness
5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the dichlorophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C14H14Cl2N4 |
|---|---|
分子量 |
309.2 g/mol |
IUPAC 名称 |
5-amino-3-tert-butyl-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H14Cl2N4/c1-14(2,3)12-9(7-17)13(18)20(19-12)8-4-5-10(15)11(16)6-8/h4-6H,18H2,1-3H3 |
InChI 键 |
ZGAZWZZLRIHHPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NN(C(=C1C#N)N)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1-amino-7-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12949355.png)

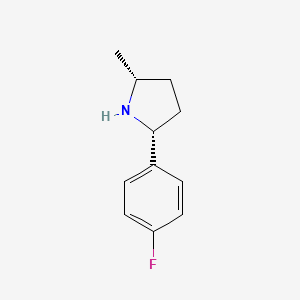
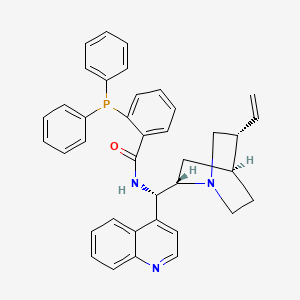
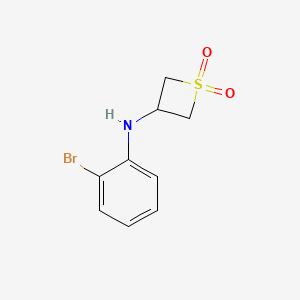

![2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949382.png)
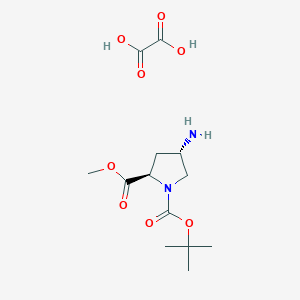
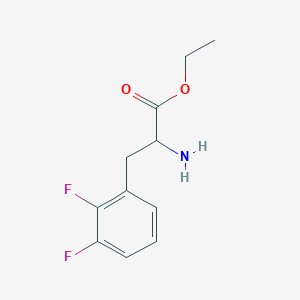


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione](/img/structure/B12949416.png)


